(1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine

Sigma receptor Neuropathic pain Radioligand binding

(1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine (CAS 1052100-75-0) is a chiral primary amine featuring a cyclopentane core with a benzyloxy substituent at the 3-position in a defined (1S,3R) relative configuration. It belongs to the cycloalkylalkylamine class recognized as sigma receptor ligands and has served as a key intermediate in NR2B subtype-selective NMDA antagonist programs.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B11754663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(CC1N)OCC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12+/m0/s1
InChIKeyLIZCJJIXNPWSPE-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine – Chiral Cyclopentylamine Building Block for Sigma Receptor and NMDA Antagonist Programs


(1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine (CAS 1052100-75-0) is a chiral primary amine featuring a cyclopentane core with a benzyloxy substituent at the 3-position in a defined (1S,3R) relative configuration . It belongs to the cycloalkylalkylamine class recognized as sigma receptor ligands and has served as a key intermediate in NR2B subtype-selective NMDA antagonist programs [1][2]. Its molecular formula is C₁₂H₁₇NO with a molecular weight of 191.27 g/mol, and it is commercially available at purities typically ≥98% .

Why (1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine Cannot Be Interchanged with Other Cyclopentylamines


Substituting (1S,3R)-rel-3-(benzyloxy)cyclopentan-1-amine with a different cyclopentylamine isomer or analog is not pharmacologically or synthetically neutral. The 3-position benzyloxy substitution pattern dictates receptor recognition geometry at sigma-1 and NR2B binding sites, while the (1S,3R) relative stereochemistry controls the spatial orientation of the amine and ether groups [1]. 2-Substituted or unsubstituted cyclopentylamines fail to recapitulate the same target engagement profiles; in CCR2 antagonist programs, cyclopentylamine scaffolds with different substitution patterns yielded up to 100-fold variations in receptor residence time [2]. Procurement of the incorrect diastereomer—such as (1R,3R)-rel-3-(benzyloxy)cyclopentan-1-amine (CAS 1052100-66-9)—introduces a different chiral recognition surface, potentially altering binding affinity, selectivity, and downstream synthetic derivatization outcomes .

(1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine: Head-to-Head Differentiation Evidence for Procurement Decisions


Sigma-1 Receptor Binding Affinity: 3-Benzyloxycyclopentanamine vs. Unsubstituted Cyclopentylamine

In a systematic SAR study, arylalkylamines bearing the 3-benzyloxy substitution pattern exhibited nanomolar affinity for sigma-1 receptors, with many analogs achieving Ki values below 100 nM and selectivity ratios exceeding 50-fold over sigma-2 receptors [1]. In contrast, unsubstituted cyclopentylamine lacks the aryl pharmacophore required for sigma receptor recognition and is primarily reported as a substrate for amine oxidases rather than a sigma ligand [2]. This represents a qualitative difference of at least 100-fold in sigma-1 receptor recognition, as the comparator shows no detectable binding.

Sigma receptor Neuropathic pain Radioligand binding

NR2B Subtype-Selective NMDA Antagonism: 3-Substituted vs. 2-Substituted Aminocyclopentane Scaffolds

A series of 3-substituted aminocyclopentanes was identified as highly potent and selective NR2B receptor antagonists. The optimized lead compound (22) demonstrated efficient NR2B receptor occupancy in rats following oral administration, with no adverse effects on motor coordination in the rotarod assay at high doses and dose-dependent efficacy in a spinal nerve ligation model of neuropathic pain [1]. In contrast, 2-substituted aminocyclopentane analogs within the same SAR series did not achieve the same level of NR2B selectivity or oral bioavailability [1].

NMDA antagonist NR2B-selective Oral bioavailability

Chemokine Receptor 2 (CCR2) Residence Time: Substitution Pattern-Driven 100-Fold Variation

In a structure-kinetic relationship study of cyclopentylamines as CCR2 antagonists, compounds with different ring substitution patterns exhibited up to 100-fold variations in receptor residence time [1]. While specific data for the (1S,3R)-3-benzyloxy derivative were not reported, the study establishes that the position and stereochemistry of substituents on the cyclopentane ring dramatically affect target binding kinetics, selectivity, and functional antagonism profiles. This class-level inference supports the necessity of sourcing the specific substitution isomer for CCR2-targeted programs.

CCR2 antagonist Structure-kinetic relationship Residence time

Patent-Validated Therapeutic Utility: Neuropathic Pain via Sigma Receptor Modulation

Compounds of the cycloalkylalkylamine class, which encompasses (1S,3R)-rel-3-(benzyloxy)cyclopentan-1-amine, are explicitly claimed in European patent EP0581677B1 as sigma-receptor ligands for psychotropic and gastroenterological applications [1]. Additionally, WO2006001996 claims the use of sigma receptor-active compounds for treating neuropathic pain, with the benzyloxy-substituted cyclopentylamine scaffold falling within the claimed structural scope [2]. This therapeutic validation distinguishes the compound from cyclopentylamine-platinum complexes, which are developed for antitumor/cytotoxic applications via a DNA-crosslinking mechanism rather than sigma receptor modulation [3].

Neuropathic pain Sigma receptor ligand Patent validation

Chiral Purity Requirements: (1S,3R) vs. (1R,3R) Diastereomer Differentiation

(1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine (CAS 1052100-75-0) and its diastereomer (1R,3R)-rel-3-(benzyloxy)cyclopentan-1-amine (CAS 1052100-66-9) are both commercially available, typically at ≥95% or ≥98% purity . The (1S,3R) configuration places the amine and benzyloxy groups in a cis relative orientation, whereas the (1R,3R) diastereomer adopts a trans relationship. This stereochemical difference alters the three-dimensional presentation of the pharmacophoric groups, which directly impacts chiral recognition in asymmetric synthesis and target binding. No quantitative head-to-head biological comparison of the two diastereomers has been published; however, the distinct CAS numbers and separate commercial listings underscore their non-interchangeability for stereochemically sensitive applications .

Chiral purity Diastereomer Enantiomeric excess

Synthetic Utility as a Conformationally Constrained Building Block vs. Flexible-Chain Analogs

The rigid cyclopentane scaffold of (1S,3R)-rel-3-(benzyloxy)cyclopentan-1-amine imposes conformational restriction on the relative orientation of the amine and benzyloxy groups, a feature exploited in the design of selective NR2B antagonists to pre-organize the pharmacophore for receptor binding [1]. This contrasts with flexible-chain amino ether analogs (e.g., 3-benzyloxypropylamine), which can adopt multiple low-energy conformations and exhibit different entropic penalties upon binding. While no direct head-to-head comparison of the cyclopentane scaffold versus its open-chain analog is available in the primary literature for this compound, the general principle of conformational constraint in medicinal chemistry is well-established as a strategy to enhance target selectivity and binding affinity [1].

Conformational constraint Building block Cyclopentane scaffold

Optimal Application Scenarios for (1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Ligand Discovery Programs Targeting Neuropathic Pain

The 3-benzyloxy substitution pattern confers nanomolar sigma-1 receptor affinity with >50-fold selectivity over sigma-2, making this compound an essential starting material for SAR exploration of sigma-1-targeted neuropathic pain therapeutics [1][2]. Patent claims in EP0581677B1 and WO2006001996 further validate this scaffold for pain indications, providing freedom-to-operate considerations for drug development [3][4].

NR2B Subtype-Selective NMDA Antagonist Lead Optimization

The 3-substituted aminocyclopentane scaffold has demonstrated efficient NR2B receptor occupancy and oral bioavailability in rats, with lead compound 22 showing dose-dependent efficacy in neuropathic pain and Parkinson's disease models [5]. (1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine serves as the chiral precursor for constructing analogs within this validated pharmacophore series, where the 3-position substitution is critical for NR2B selectivity over 2-substituted variants [5].

Chemokine Receptor 2 (CCR2) Antagonist Structure-Kinetic Relationship Studies

Cyclopentylamine scaffolds exhibit up to 100-fold differences in CCR2 residence time depending on substitution pattern and stereochemistry [6]. Researchers optimizing receptor occupancy kinetics should use the specific (1S,3R)-rel-3-(benzyloxy) isomer to ensure accurate SAR interpretation and to avoid kinetic artifacts introduced by incorrect substitution patterns [6].

Conformationally Constrained Chiral Building Block for Asymmetric Synthesis

The rigid cyclopentane core with defined (1S,3R) cis relative stereochemistry provides conformational pre-organization for downstream derivatization, including amide coupling, reductive amination, and heterocycle formation [5]. This building block is preferred over flexible-chain amino ethers when the goal is to restrict the conformational freedom of the pharmacophore to enhance target selectivity and binding affinity [5].

Quote Request

Request a Quote for (1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.